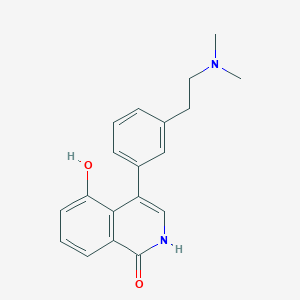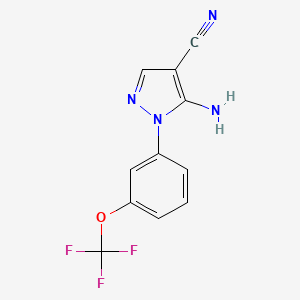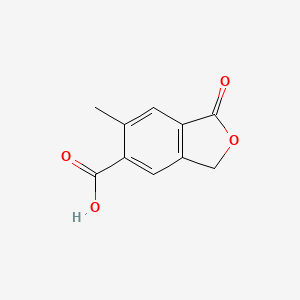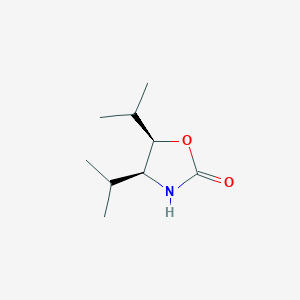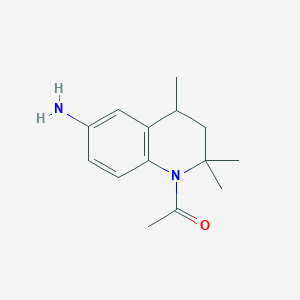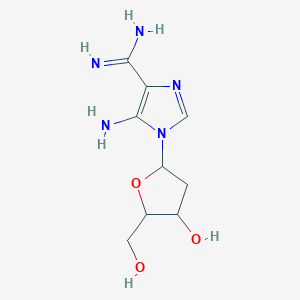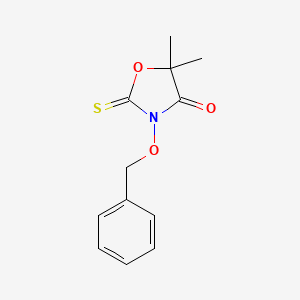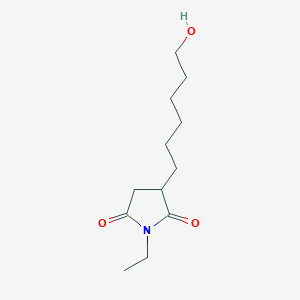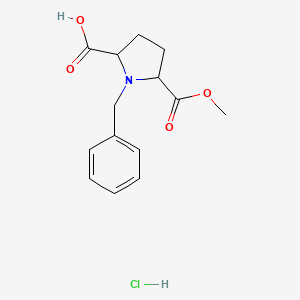
1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C14H17NO4·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of benzylamine with a suitable pyrrolidine derivative. One common method includes the esterification of pyrrolidine-2-carboxylic acid followed by benzylation. The reaction conditions often involve the use of organic solvents such as methanol or ethanol and catalysts like hydrochloric acid to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and benzylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine core structure and have similar chemical properties.
Benzylamine derivatives: Compounds with benzylamine groups exhibit similar reactivity and applications.
Uniqueness: 1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H18ClNO4 |
|---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
1-benzyl-5-methoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H17NO4.ClH/c1-19-14(18)12-8-7-11(13(16)17)15(12)9-10-5-3-2-4-6-10;/h2-6,11-12H,7-9H2,1H3,(H,16,17);1H |
InChI Key |
KWNLPZZTYADUDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


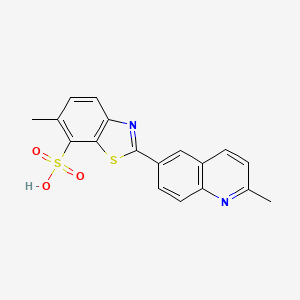
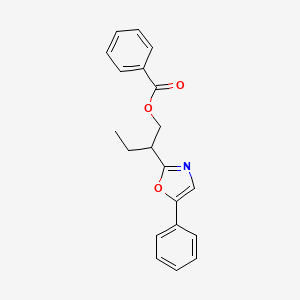
![(2R,4R)-2-tert-Butyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one](/img/structure/B12878021.png)
